molecular formula C13H16BClN2O2 B1422052 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 942070-50-0

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1422052
CAS No.: 942070-50-0
M. Wt: 278.54 g/mol
InChI Key: AUILFKILUDUEJP-UHFFFAOYSA-N
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Description

  • Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.
  • Attachment of the Dioxaborolane Moiety:

    • The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate.
  • Industrial Production Methods:

    • Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
    • Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

    Types of Reactions:

    • Substitution Reactions:

      • The chloro group can undergo nucleophilic substitution with various nucleophiles, leading to a wide range of derivatives.
      • Common reagents include amines, thiols, and alkoxides.
    • Cross-Coupling Reactions:

      • The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
      • Typical conditions involve palladium catalysts and bases like potassium phosphate.
    • Oxidation and Reduction:

      • The compound can participate in oxidation reactions to form boronic acids or esters.
      • Reduction reactions can modify the pyrrolo[2,3-C]pyridine core, potentially altering its electronic properties.

    Major Products:

    • Substituted pyrrolo[2,3-C]pyridines with various functional groups.
    • Boronic acid derivatives useful in further synthetic applications.

    Chemistry:

    • Used as a building block in the synthesis of complex organic molecules.
    • Important in the development of new ligands for catalysis.

    Biology and Medicine:

    • Potential applications in drug discovery due to its ability to interact with biological targets.
    • Investigated for its role in the synthesis of bioactive molecules.

    Industry:

    • Utilized in the production of advanced materials, including polymers and electronic components.
    • Acts as a precursor for the synthesis of compounds with specific electronic properties.

    Molecular Targets and Pathways:

    • The compound’s mechanism of action in biological systems involves its interaction with enzymes and receptors.
    • The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their activity.
    • Pathways affected include signal transduction and metabolic processes.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:

    • Formation of the Pyrrolo[2,3-C]pyridine Core:

      • Starting from commercially available pyridine derivatives, the core structure can be constructed through cyclization reactions.
      • Common reagents include halogenated pyridines and amines, with catalysts such as palladium or copper facilitating the cyclization.

    Comparison with Similar Compounds

    • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
    • 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidine

    Uniqueness:

    • The presence of both a chloro group and a dioxaborolane moiety in the pyrrolo[2,3-C]pyridine core makes it unique.
    • This combination allows for diverse chemical reactivity and potential applications in multiple fields.

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    Properties

    IUPAC Name

    7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AUILFKILUDUEJP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16BClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20681951
    Record name 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20681951
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    278.54 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    942070-50-0
    Record name 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20681951
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
    Reactant of Route 3
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    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
    Reactant of Route 4
    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
    Reactant of Route 5
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    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
    Reactant of Route 6
    7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

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